molecular formula C11H16N2O B1651651 4-Cyclohexyloxypyridin-2-amine CAS No. 1314356-58-5

4-Cyclohexyloxypyridin-2-amine

Cat. No. B1651651
M. Wt: 192.26
InChI Key: HTXVZQZETSINFM-UHFFFAOYSA-N
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Description

4-Cyclohexyloxypyridin-2-amine, also known as 4-CHO-pyridin-2-ylamine, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It is a heterocyclic compound with a pyridine ring and a cyclohexyl group attached to the nitrogen atom.

Mechanism Of Action

The mechanism of action of 4-Cyclohexyloxypyridin-2-amine is not fully understood, but it is believed to act as a partial agonist or antagonist for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7. These receptors are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, 4-Cyclohexyloxypyridin-2-amine may have potential therapeutic effects for neurological disorders.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-Cyclohexyloxypyridin-2-amine are not well characterized, but it has been reported to exhibit activity as a ligand for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7. These receptors are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, 4-Cyclohexyloxypyridin-2-amine may have potential therapeutic effects for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of 4-Cyclohexyloxypyridin-2-amine is its potential as a lead compound for the development of new drugs for the treatment of neurological disorders. It has been reported to exhibit activity as a ligand for several receptors in the brain, including 5-HT2C, 5-HT6, and 5-HT7, which are involved in the regulation of mood, cognition, and behavior. However, one limitation of 4-Cyclohexyloxypyridin-2-amine is the lack of comprehensive studies on its safety and efficacy in humans. Moreover, the synthesis of this compound is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the research on 4-Cyclohexyloxypyridin-2-amine. One potential direction is the development of new drugs based on this compound for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another direction is the study of the mechanism of action of 4-Cyclohexyloxypyridin-2-amine and its effects on the brain and behavior. Moreover, the safety and efficacy of this compound in humans need to be further investigated to determine its potential for clinical use.
In conclusion, 4-Cyclohexyloxypyridin-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Cyclohexyloxypyridin-2-amine have been discussed in this paper. Further research is needed to fully understand the potential of this compound for clinical use.

Scientific Research Applications

4-Cyclohexyloxypyridin-2-amine has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. It has been reported to exhibit activity as a ligand for several receptors including 5-HT2C, 5-HT6, and 5-HT7, which are involved in the regulation of mood, cognition, and behavior. Moreover, it has been found to have potential as a lead compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

4-cyclohexyloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-8-10(6-7-13-11)14-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXVZQZETSINFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297722
Record name 2-Pyridinamine, 4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexyloxypyridin-2-amine

CAS RN

1314356-58-5
Record name 2-Pyridinamine, 4-(cyclohexyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314356-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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